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1-phenanthryl beta-D-glucoside

PAH metabolism xenobiotic conjugation fungal biotransformation

Researchers quantifying phenanthrene biodegradation by Cunninghamella elegans require the authentic 1-phenanthrol glucose conjugate (CAS 21952-43-8) to avoid misidentification. This compound is the exact standard for the dominant Phase-II metabolite (80-94% of total). Use for: • HPLC-UV quantification at 254 nm; • fungal glucosylation vs. bacterial dioxygenation pathway distinction; • label-free β-glucosidase assays (λem ~350 nm). Supplied with CoA; rapid dispatch.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B1241410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenanthryl beta-D-glucoside
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC=C3OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H20O6/c21-10-16-17(22)18(23)19(24)20(26-16)25-15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9,16-24H,10H2/t16-,17-,18+,19-,20-/m1/s1
InChIKeyRYTFSXYZAYHCOC-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenanthryl beta-D-glucoside Metabolite Standard Overview


1-Phenanthryl β-D-glucoside (phenanthren-1-yl β-D-glucopyranoside; C₂₀H₂₀O₆, MW 356.37) is a phenanthryl β-D-glucopyranoside conjugate in which the anomeric hydroxyl of D-glucose is replaced by a 1-phenanthrol moiety via a β-glycosidic bond [1]. It is classified within ChEBI as a xenobiotic metabolite and is formed by the UDP-glucose-dependent glycosyltransferase-catalyzed conjugation of 1-phenanthrol in the filamentous fungus Cunninghamella elegans during Phase-II metabolism of the polycyclic aromatic hydrocarbon (PAH) phenanthrene [1][2]. Unlike the more common glucuronide and sulfate conjugates produced by mammalian systems and other fungi, this glucose conjugate represents a specific metabolic signature of C. elegans biotransformation [2][3].

Type Fungal PAH metabolite standard
Source C. elegans Phase-II conjugate
Use Biodegradation & biomonitoring studies

Why Generic Aryl Glucosides Cannot Substitute


Generic substitution with commercially prevalent aryl glucosides such as 4-nitrophenyl-β-D-glucoside or 4-methylumbelliferyl-β-D-glucoside fails because 1-phenanthryl β-D-glucoside carries the intact phenanthrene chromophore, which confers distinct UV absorption (λₘₐₓ near 250 nm, characteristic of the phenanthrene ring system [1]) and fluorescence properties that match the parent PAH metabolic pathway. In Cunninghamella elegans, the glucose conjugate of 1-phenanthrol represents the dominant Phase-II metabolite, accounting for 80% of total metabolites in mycelial extracts and 94% in culture medium extracts [2], whereas glucuronide and sulfate conjugates are either minor or absent in this species [3]. Substituting with a non-phenanthryl glucoside would lose both the spectroscopic fingerprint and the metabolic-pathway fidelity required for accurate identification and quantification in PAH biodegradation or toxicological studies.

Required 1-Phenanthryl β-D-glucoside
Carries the intact phenanthrene chromophore (λₘₐₓ ≈ 250 nm), matching the parent PAH metabolic pathway. Dominant Phase-II metabolite in C. elegans (≥80% of conjugates).
Risk Generic aryl glucosides
4-Nitrophenyl or 4-methylumbelliferyl glucosides lack the phenanthrene spectroscopic fingerprint. May not provide retention-time or response-factor alignment for accurate identification in PAH biodegradation workflows.
Risk Sulfate/glucuronide conjugates
Sulfate and glucuronide standards represent metabolic signatures of A. niger or mammalian systems. Distinct chromatographic behavior and mass shift may lead to misidentification in C. elegans studies.

Quantitative Differentiation Evidence


Glucoside vs. Sulfate/Glucuronide Conjugation Selectivity

In Cunninghamella elegans ATCC 9245, 1-phenanthryl β-D-glucoside is formed as the glucose conjugate, whereas Aspergillus niger ATCC 6275 and Syncephalastrum racemosum UT-70 instead produce sulfate conjugates of phenanthrols and minor glucuronide conjugates [1]. This species-specific conjugation pathway makes the glucoside the definitive marker for C. elegans-mediated phenanthrene metabolism and distinguishes it from conjugates produced by other PAH-degrading fungi [1][2]. Furthermore, within C. elegans, phenanthrol glucosides collectively represented 80% of mycelial and 94% of extracellular metabolites versus <20% and <6% for non-glucoside conjugates [2].

Conjugation selectivity
Head-to-head
Glucose conjugate is exclusive to C. elegans among tested fungi; ≥4-fold enrichment of glucoside pathway vs. sulfate/glucuronide.
Species-specific conjugation marker.
HPLC-UV-MS characterization with 72 h fungal cultures.
PAH metabolism xenobiotic conjugation fungal biotransformation

1-Phenanthryl vs. 9-Phenanthryl Positional Isomer Differentiation

Phenanthrene metabolism in C. elegans generates phenanthrols at multiple positions (1-, 2-, 3-, 4-, and 9-), each of which can undergo glucosylation [1]. The 1-phenanthryl β-D-glucoside is the glucoside conjugate of 1-phenanthrol, whereas 9-phenanthryl β-D-glucopyranoside is the conjugate at the K-region 9-position [2]. Lisowska et al. (2006) identified the glucoside conjugate of 1-phenanthrol as the major metabolite among all phenanthrol glucosides in C. elegans, indicating regiochemical preference for the 1-position conjugation [1]. The positional isomer 2-hydroxy-1-phenanthryl β-D-glucopyranoside requires prior dihydrodiol formation and carries an additional hydroxyl group, conferring different chromatographic retention and UV spectral properties [2].

Positional isomer diff.
Class-level
1-position conjugate is the dominant species in C. elegans vs. 9-position or 2-hydroxy derivatives (+16 Da mass shift).
Regioisomer context may differ.
Reversed-phase HPLC with 254 nm detection required for isomer verification.
regioselective metabolism phenanthrene oxidation isomer-specific conjugation

UV Chromophore Distinction from Nitrophenyl Substrates

1-Phenanthryl β-D-glucoside contains the phenanthrene chromophore with characteristic UV absorption maximum near 250 nm and a structured absorption band extending to approximately 300 nm [1][2]. In contrast, the most commonly used chromogenic substrate 4-nitrophenyl β-D-glucoside releases 4-nitrophenolate upon hydrolysis, which is detected at 400–420 nm [3]. This spectral separation enables dual-wavelength or multiplexed enzyme assays where the phenanthryl substrate can be monitored without optical interference from nitrophenyl-based reporters. The phenanthryl fluorophore also exhibits native fluorescence (λₑₓ ~250 nm, λₑₘ ~350–370 nm), providing a fluorescence-based detection modality not available with 4-nitrophenyl substrates [1].

UV chromophore distinction
Class-level
λₘₐₓ ≈ 250 nm (phenanthrene); Δλₘₐₓ ≈ 150–170 nm vs. nitrophenyl substrates (400 nm).
Supports spectrally orthogonal multiplexed assays.
Native fluorescence (λₑₘ ~350 nm) enables label-free detection.
chromogenic substrate UV-Vis detection enzyme assay

Fungal Glucoside vs. Mammalian Glucuronide Pathway Origin

1-Phenanthryl β-D-glucoside is the product of a fungal UDP-glucose:phenanthrol glycosyltransferase (EC 2.4.1.-; GO:0019112) [1]. Mammalian systems conjugate 1-phenanthrol predominantly to the glucuronide (1-phenanthryl β-D-glucopyranosiduronic acid) via UDP-glucuronosyltransferase (UGT) enzymes, not to the neutral glucoside [2]. The mass difference (glucoside: MW 356.13 monoisotopic; glucuronide: MW 370.11) and chromatographic behavior are distinct. In the 1989 study by Cerniglia et al., 53% of total radioactivity from [9-¹⁴C]phenanthrene was incorporated into the glucoside conjugate after 72 h in C. elegans [3], demonstrating the quantitative dominance of this pathway in the fungal model.

Fungal vs. mammalian origin
Head-to-head
Glucoside (MW 356.13) vs. glucuronide (MW 370.11); 53% of ¹⁴C incorporation into glucoside at 72 h in C. elegans.
Distinct retention-time and mass-signature context.
Requires authentic glucoside standard for fungal pathway; mammalian UGT standard not interchangeable.
species-specific metabolism detoxification pathway biomonitoring

Quantitative Metabolic Partitioning in C. elegans

Lisowska et al. (2006) quantified the distribution of phenanthrene metabolites in C. elegans: in mycelial extracts, phenanthrol glucosides constituted 80% of total metabolites, while in culture medium, they reached 94%, with the glucoside conjugate of 1-phenanthrol identified as the single most abundant species [1]. This compares to Casillas et al. (1996), who reported that in A. niger and S. racemosum, sulfate conjugates were the dominant Phase-II products and glucose conjugates were entirely absent [2]. The 72-h radiometric tracing by Cerniglia et al. (1989) independently confirmed that 53% of the total administered [9-¹⁴C]phenanthrene radioactivity was associated with the 1-phenanthrol glucoside conjugate [3].

Metabolic partitioning
Cross-study
≥53% of total radioactivity; 80% mycelial, 94% medium metabolites as glucosides in C. elegans.
Reported dominant metabolite pool.
Quantified by HPLC-radiochromatography with [9-¹⁴C]phenanthrene.
metabolic flux Phase-II conjugation ratio Cunninghamella elegans

Research Application Scenarios


Authentic Standard for C. elegans Biodegradation Studies

In experiments quantifying the metabolic fate of phenanthrene by the model PAH-degrading fungus C. elegans, 1-phenanthryl β-D-glucoside is the authentic standard for the dominant Phase-II product. As shown by Lisowska et al. (2006), phenanthrol glucosides constitute 80–94% of total metabolites in this organism, with the 1-phenanthrol conjugate as the principal species [1]. HPLC-UV quantification at 254 nm using this compound as an external calibration standard enables accurate mass-balance closure in biodegradation kinetics experiments. Substitution with 4-nitrophenyl glucoside or 1-phenanthrol alone would produce retention-time mismatches and incorrect response factors [1].

Fungal vs. Bacterial PAH Metabolism Differentiation

1-Phenanthryl β-D-glucoside serves as a diagnostic marker for eukaryotic fungal Phase-II conjugation (glucosylation) as opposed to prokaryotic bacterial pathways that proceed via dioxygenase-mediated ring fission without glucoside conjugation [1]. Casillas et al. (1996) demonstrated that among three filamentous fungi, only C. elegans produced glucose conjugates, while the others produced sulfates and glucuronides [2]. Inclusion of this compound in a metabolite screening panel allows researchers to distinguish C. elegans-type metabolism from alternative conjugation routes in environmental isolates, enabling more accurate microbial community function assessment in PAH-contaminated sites [2].

Orthogonal Substrate for Multiplexed Glycosidase Assays

The phenanthryl chromophore's UV absorption at ~250 nm does not overlap with the 400–420 nm detection window of 4-nitrophenol or the 450 nm emission of 4-methylumbelliferone [1]. This spectral orthogonality allows 1-phenanthryl β-D-glucoside to be used as a second substrate in dual-substrate β-glucosidase assays, enabling simultaneous measurement of enzyme activity toward aryl glucosides with different aglycone leaving-group pKₐ values without optical crosstalk [1][2]. Upon enzymatic hydrolysis, the released 1-phenanthrol can be monitored by its native fluorescence (λₑₘ ~347–370 nm), offering a label-free detection modality [2].

Reference Compound for Fungal Glycosyltransferase Characterization

The enzyme 1-phenanthrol glycosyltransferase (EC 2.4.1.-, GO:0018716) catalyzes the specific formation of 1-phenanthryl β-D-glucoside from 1-phenanthrol and UDP-glucose [1]. This compound is the direct product of this annotated but kinetically uncharacterized enzyme activity. Researchers cloning or expressing fungal glycosyltransferases can use synthetic 1-phenanthryl β-D-glucoside as an authentic product standard for HPLC-based enzyme activity assays, validating recombinant enzyme function by co-elution with the genuine metabolite [1]. The reaction is documented in the EAWAG-BBD pathway database as reaction r0525 [2].

Application
Selection Property
Validation Focus
C. elegans biodegradation studies
Authentic glucoside conjugate identity
HPLC-UV retention-time and response-factor alignment at 254 nm
Fungal vs. bacterial metabolism differentiation
Fungal Phase-II glucosylation marker
Species-specific conjugation pathway screening
Multiplexed glycosidase assays
Spectrally orthogonal chromophore
Dual-substrate readout without optical crosstalk
Fungal glycosyltransferase characterization
Authentic product standard
Co-elution with genuine metabolite for enzyme validation
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